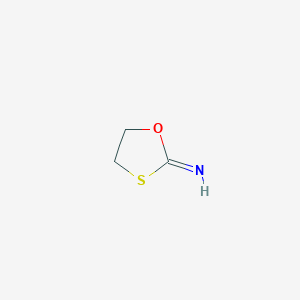

1,3-Oxathiolan-2-imine

Description

Structure

3D Structure

Properties

CAS No. |

5638-38-0 |

|---|---|

Molecular Formula |

C3H5NOS |

Molecular Weight |

103.15 g/mol |

IUPAC Name |

1,3-oxathiolan-2-imine |

InChI |

InChI=1S/C3H5NOS/c4-3-5-1-2-6-3/h4H,1-2H2 |

InChI Key |

BDOJZGBCTFWTPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Oxathiolan 2 Imine and Its Derivatives

Cycloaddition Reactions in 1,3-Oxathiolan-2-imine Synthesis

Cycloaddition reactions, particularly the [3+2] cycloaddition between oxiranes and isothiocyanates, stand out as a primary and effective method for the synthesis of the this compound scaffold. researchgate.netresearchgate.net This approach involves the formal addition of a three-atom component (the opened oxirane) to a two-atom component (the isothiocyanate).

[3+2] Cycloaddition of Oxiranes with Isothiocyanates

The reaction between an oxirane (epoxide) and an isothiocyanate serves as a powerful tool for constructing the five-membered this compound ring. This transformation is predicated on the ring-opening of the oxirane to generate a 1,3-dipole equivalent, which is then trapped by the isothiocyanate. researchgate.net The efficiency and selectivity of this reaction can be significantly influenced by the choice of catalyst and reaction conditions.

Various metal catalysts have been successfully employed to promote the [3+2] cycloaddition of oxiranes with isothiocyanates. Lewis acids, in particular, are effective in activating the oxirane ring towards nucleophilic attack. For instance, Scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the [3+2] cycloaddition of donor-acceptor oxiranes, albeit with alkynes, through a process involving selective C-C bond cleavage. nih.gov A Nickel(II)/bisoxazoline complex has been utilized in asymmetric dearomative [3+2] cycloadditions of purines with donor-acceptor oxiranes, demonstrating the utility of metal catalysis in controlling stereochemistry. researchgate.net

Analogous reactions, such as the FeCl₃-catalyzed [3+2] cycloaddition of aziridines with isothiocyanates, proceed rapidly and with high chemo- and stereoselectivity, suggesting that similar iron-based catalysts could be effective for the oxirane counterparts. rsc.org These metal-catalyzed systems offer pathways to highly substituted 1,3-oxathiolan-2-imines under controlled conditions. nih.gov

Table 1: Examples of Metal-Catalyzed [3+2] Cycloadditions Involving Oxiranes This table includes analogous reactions to illustrate the scope of metal catalysis in similar cycloadditions.

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Sc(OTf)₃ | Donor-Acceptor Oxiranes + Alkynes | 2,5-Dihydrofurans | Highly regioselective via C-C bond cleavage. | nih.gov |

| Ni(II)/bisoxazoline | Donor-Acceptor Oxiranes + Purines | Chiral Purino[3,2-c]oxazoles | Asymmetric, highly chemoselective C-C cleavage. | researchgate.net |

| FeCl₃ | Aziridines + Isothiocyanates | (Tosylthiazolidin-2-ylidene)anilines | Rapid reaction, high chemo- and stereoselectivity. | rsc.org |

Organocatalysis presents an attractive metal-free alternative for mediating the synthesis of heterocyclic compounds. While specific examples for the direct organocatalytic cycloaddition of simple oxiranes and isothiocyanates to form 1,3-oxathiolan-2-imines are not extensively detailed in the provided context, related transformations highlight the potential of this approach. For example, the organocatalytic, stereoselective [3+2] cycloaddition of 3-isothiocyanato oxindoles with other partners has been developed to create complex, polycyclic molecules. researchgate.net

The principles of organocatalysis often involve the activation of substrates through the formation of intermediate species like iminium ions or hydrogen-bonded complexes. chemistryviews.orgnih.gov A chiral organocatalyst, such as a quinine (B1679958) derivative, can create a chiral environment, guiding the approach of the reactants to yield enantiomerically enriched products. researchgate.net Given the success of organocatalysis in a vast array of imine-forming and cycloaddition reactions, its application to the synthesis of chiral 1,3-oxathiolan-2-imines represents a promising area for future development. chemistryviews.orgbeilstein-journals.org

The development of synthetic methods that avoid the use of metals and other additives is a key goal in green chemistry. A significant advancement in the synthesis of 1,3-oxathiolan-2-imines has been the development of a Triflic acid (TfOH)-catalyzed formal [3+2] cycloaddition of donor-acceptor (D-A) oxiranes with isothiocyanates. researchgate.net This reaction proceeds under metal- and additive-free conditions to afford a variety of highly substituted 1,3-oxathiolan-2-imines in good to excellent yields and with high Z-selectivity. researchgate.netresearchgate.net The protocol is robust, demonstrates excellent functional group tolerance, and can be scaled up to the gram level, highlighting its practical utility. researchgate.net

The key step in the [3+2] cycloaddition of oxiranes is the cleavage of a bond within the three-membered ring to generate a reactive intermediate. The regioselectivity and chemoselectivity of this ring-opening process are critical as they dictate the final structure of the heterocyclic product. Oxiranes, particularly donor-acceptor oxiranes, can undergo cleavage of either a carbon-oxygen (C-O) bond or a carbon-carbon (C-C) bond.

The choice of catalyst is paramount in controlling this selectivity. For instance, the TfOH-catalyzed reaction proceeds via a chemoselective C-O bond cleavage of the D-A oxirane. researchgate.netresearchgate.net This pathway leads to the formation of a sulfur-containing five-membered ring. In contrast, certain Lewis acid catalysts, like Sc(OTf)₃, can promote a highly chemoselective C-C bond cleavage of the same oxiranes when reacting with different partners like alkynes. nih.gov This differential reactivity underscores the ability to tune the reaction conditions to selectively break specific bonds, thereby controlling the reaction's outcome and accessing different classes of heterocyclic compounds from the same starting materials. researchgate.netnih.gov

Multi-Component Reactions for this compound Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient strategy for building molecular complexity. nih.govnih.gov The synthesis of this compound derivatives can be achieved through such convergent approaches.

An efficient one-pot synthesis of functionalized this compound derivatives has been reported through the reaction of aryl isothiocyanates and oxiranes. researchgate.net This process can be considered an MCR as it brings together the two key components of the final ring structure in a single step. Other MCRs, while not directly yielding the this compound core, demonstrate the principle of combining oxiranes or isothiocyanates with other reactants. For example, a three-component reaction of aldehydes, aqueous ammonia (B1221849), and epoxides leads to imines with a vicinal hydroxyl group. organic-chemistry.org Similarly, MCRs involving imines, terminal alkynes, and isothiocyanates have been developed to produce thiazolidine-2-imines via a catalytic, enantioselective cascade. researchgate.net These examples showcase the power of MCRs in efficiently constructing complex nitrogen- and sulfur-containing heterocycles from simple, readily available starting materials. nih.gov

Alternative Synthetic Routes to this compound Structures

While several primary methods exist for the synthesis of 1,3-oxathiolan-2-imines, a number of alternative pathways provide access to diverse and highly substituted derivatives. These routes often offer advantages in terms of substrate scope and reaction conditions.

The reaction of α-haloketones with a thiocyanate (B1210189) source, such as potassium thiocyanate supported on silica (B1680970) gel, provides a pathway to N-thiazolo-1,3-oxathiol-2-imine derivatives. thieme-connect.de This process is thought to proceed through the in-situ formation of an α-thiocyanatoketone, which can be considered a precursor to a 2-hydroxythiocyanate through tautomerization or subsequent reaction. The acidic nature of the silica gel is proposed to catalyze the intramolecular cyclization of the α-thiocyanatoketone to form a cationic 1,3-oxathiole (B12646694) intermediate. This reactive intermediate then undergoes a subsequent reaction with another molecule of the α-thiocyanatoketone, leading to a second cyclization and the formation of the final N-thiazolo-1,3-oxathiol-2-imine product. thieme-connect.de

The reaction conditions and yields for the synthesis of various N-thiazolo-1,3-oxathiol-2-imine derivatives from α-bromoketones and potassium thiocyanate-silica gel are summarized in the table below. The use of different solvents and reaction times has been explored to optimize the yield of the desired products.

Table 1: Synthesis of N-thiazolo-1,3-oxathiol-2-imines from α-Haloketones and KSCN-SiO₂

| Entry | α-Haloketone | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-bromo-1-phenylethanone | Methanol (B129727) | 6 | 21 |

| 2 | 2-bromo-1-phenylethanone | Ethanol | 6 | 25 |

| 3 | 2-bromo-1-phenylethanone | Acetonitrile | 6 | 32 |

| 4 | 2-bromo-1-(4-chlorophenyl)ethanone | Acetonitrile | 4 | 65 |

| 5 | 2-bromo-1-(4-bromophenyl)ethanone | Acetonitrile | 4 | 68 |

| 6 | 2-bromo-1-(2-naphthyl)ethanone | Acetonitrile | 4 | 55 |

Data sourced from Aoyama, T., et al. (2009). thieme-connect.de

A versatile one-pot synthesis of functionalized 1,3-oxathiolan-2-ylidene derivatives, which are tautomers of 1,3-oxathiolan-2-imines, has been developed through a multicomponent reaction. This method involves the reaction of oxiranes with carbon disulfide and a C-H acid in the presence of a base like triethylamine, using water as a solvent. nih.gov This reaction likely proceeds through the formation of a dithiocarbonate intermediate from the reaction of the C-H acid anion with carbon disulfide. This intermediate then reacts with the oxirane, leading to the formation of the 1,3-oxathiolane (B1218472) ring.

The use of water as a solvent and the mild reaction conditions make this a highly efficient and environmentally friendly method for accessing these heterocyclic structures. A variety of C-H acids, such as malononitrile (B47326) and acetylacetone, can be employed, leading to a range of functionalized products.

Table 2: One-Pot Synthesis of 1,3-Oxathiolan-2-ylidene Derivatives in Water

| Entry | Oxirane | C-H Acid | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Propylene oxide | Malononitrile | 3 | 92 |

| 2 | Styrene oxide | Malononitrile | 2.5 | 94 |

| 3 | Epichlorohydrin | Malononitrile | 3.5 | 90 |

| 4 | Propylene oxide | Ethyl cyanoacetate | 4 | 88 |

| 5 | Styrene oxide | Ethyl cyanoacetate | 3 | 92 |

| 6 | Propylene oxide | Acetylacetone | 4.5 | 85 |

Data sourced from Rostami-Charati, F., et al. (2014). nih.gov

Post-cyclization modification is a powerful strategy for the derivatization of heterocyclic compounds. In the context of 1,3-oxathiolan-2-imines, the initially formed ring system can undergo further reactions to generate more complex, fused heterocyclic structures.

An example of such a modification is observed in the reaction of α-haloketones with potassium thiocyanate on silica gel. thieme-connect.de The proposed mechanism involves the formation of a this compound-like cationic intermediate, which then reacts with another molecule of the α-thiocyanatoketone. This subsequent reaction involves the formation of a new thiazole (B1198619) ring fused to the original 1,3-oxathiole core, demonstrating a post-cyclization annulation process. This strategy allows for the rapid construction of complex polycyclic systems from relatively simple starting materials.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. chemistryviews.org Key principles include the use of safer solvents, prevention of waste, and maximization of atom economy.

The synthesis of 1,3-oxathiolan-2-ylidene derivatives in water, as described by Rostami-Charati and colleagues, is a prime example of a green synthetic method. nih.gov Water is a non-toxic, non-flammable, and readily available solvent, making it an excellent alternative to volatile organic solvents. Furthermore, the one-pot nature of this reaction reduces waste by minimizing purification steps of intermediates.

Another green approach relevant to imine synthesis is the use of supercritical carbon dioxide (sc-CO₂) as a reaction medium. chemistryviews.org Supercritical CO₂ is a non-toxic and non-flammable solvent that can be easily removed from the reaction mixture by depressurization. In some cases, CO₂ can also act as a catalyst, for example, by forming carbonic acid with in-situ generated water, which can promote the reaction. chemistryviews.org While not yet specifically reported for this compound synthesis, the application of sc-CO₂ could offer a greener alternative to traditional solvent-based methods.

The development of catalytic methods, particularly those using earth-abundant and non-toxic metals or organocatalysts, is another important aspect of green chemistry. The use of silica gel as a catalyst in the synthesis of N-thiazolo-1,3-oxathiol-2-imines is a step in this direction, as it is a relatively benign and inexpensive material. thieme-connect.de Future research in this area will likely focus on developing even more efficient and environmentally friendly catalytic systems for the synthesis of 1,3-oxathiolan-2-imines and their derivatives.

Mechanistic Investigations of 1,3 Oxathiolan 2 Imine Reactions

Reaction Pathways and Transition States

The formation and subsequent reactions of 1,3-oxathiolan-2-imines involve a variety of reaction pathways and transition states. A notable example is the TfOH-catalyzed [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates, which provides a direct route to highly substituted 1,3-oxathiolan-2-imines. researchgate.net Mechanistic studies, including computational DFT analysis, have been crucial in understanding the course of these transformations. For instance, in the thermal activation of N-[2-(1,3-oxathiolan-2-yl)]phenyl ketenimines, a tandem process involving a 1,5-hydride shift and subsequent cyclization with ethylene (B1197577) extrusion has been identified. nih.gov This process proceeds through a transient o-azaxylylene intermediate. nih.gov The transition states associated with these steps have been computationally scrutinized, revealing that alternative pathways like 6π electrocyclization are kinetically and thermodynamically less favorable. nih.gov

The stability and reactivity of the imine and enamine tautomers of related Schiff bases have also been investigated using DFT calculations. nih.gov These studies show that in the gas phase, the transition state for the interconversion from enamine to imine can have an energy very similar to the enamine itself, indicating a low activation barrier. nih.gov The solvent can also play a significant role in reversing the relative stabilities of the imine and enamine forms. nih.gov

Ring-Opening and Rearrangement Mechanisms

The 1,3-oxathiolane (B1218472) ring is susceptible to various ring-opening and rearrangement reactions, which are often key steps in more complex transformations.

Tandem reactions that involve 1,3-oxathiolan-2-imine intermediates are a powerful tool for constructing complex heterocyclic systems. nih.gov A computational DFT study has elucidated the mechanism of a tandem 1,5-hydride shift/1,5-S,N-cyclization with ethylene extrusion of 1,3-oxathiolane-substituted ketenimines. nih.gov This process begins with a 1,5-hydride shift from the acetalic hydrogen to the central carbon of the ketenimine, forming an o-azaxylylene intermediate. nih.gov This intermediate then undergoes a unique single-step transformation involving a 1,5-cyclization through S-N bond formation, recovery of aromaticity, and fragmentation of the oxathiolane ring to produce ethylene and a benzisothiazolone. nih.gov This latter stage is described as having pseudopericyclic characteristics and is related to a vinylogous retro-ene reaction. nih.gov

Another example of tandem catalysis combines biocatalysts and chemical catalysts. mdpi.com For instance, the dynamic covalent kinetic resolution of certain compounds can be achieved through dynamic hemithioacetal formation coupled with an intramolecular, lipase-catalyzed lactonization to yield 1,3-oxathiolan-5-one (B1253419) derivatives. mdpi.com

The imino group of 1,3-oxathiolan-2-imines can undergo hydrolysis, typically in the presence of water and often catalyzed by acid, to yield the corresponding ketone or aldehyde and an amine. masterorganicchemistry.combyjus.com This reaction is generally reversible, and the equilibrium can be driven towards the hydrolysis products by using a large excess of water. masterorganicchemistry.com

The mechanism of imine hydrolysis under acidic conditions involves several key steps:

Protonation: The nitrogen atom of the imine is protonated by an acid catalyst, forming an iminium ion. masterorganicchemistry.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbon of the iminium ion. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. masterorganicchemistry.com

Elimination: The C-N bond is cleaved, eliminating an amine and forming an oxonium ion. masterorganicchemistry.com

Deprotonation: The oxonium ion is deprotonated to give the final ketone or aldehyde product. masterorganicchemistry.com

The rate of hydrolysis is pH-dependent, with the maximum rate often observed around pH 4. masterorganicchemistry.com Under acidic conditions, the decomposition of the tetrahedral addition intermediate is often the rate-determining step, whereas in neutral and basic conditions, the initial attack of water is rate-limiting. masterorganicchemistry.com Lewis acids can also catalyze imine hydrolysis. masterorganicchemistry.com In some cases, palladium catalysts have been observed to facilitate the hydrolysis of imine linkages, with theoretical calculations suggesting a crucial role for coordinating groups like pyridine (B92270) in this process. mdpi.com

Nucleophilic Attack and Electrophilic Activation

The reactivity of 1,3-oxathiolan-2-imines is characterized by their susceptibility to both nucleophilic attack and electrophilic activation.

The carbon atom of the imine group is electrophilic and can be attacked by nucleophiles. For example, the synthesis of oxazolidin-2-imines can be achieved through a cascade reaction involving the nucleophilic attack of an alcohol on a carbodiimide. nih.gov The basicity of the imine nitrogen allows for activation by Brønsted or Lewis acids, which coordinate to the nitrogen and increase the electrophilicity of the imine carbon. thieme-connect.de This electrophilic activation is a key principle in many reactions involving imines. For instance, in the TfOH-catalyzed synthesis of 1,3-oxathiolan-2-imines from donor-acceptor oxiranes and isothiocyanates, the acid catalyst activates the oxirane, facilitating its ring-opening and subsequent reaction with the isothiocyanate. researchgate.net

The imine nitrogen can also act as a nucleophile. For example, in the presence of a copper catalyst, enolizable imines can undergo a reaction with α-diazo-β-ketoesters where the imine nitrogen likely adds to a copper carbenoid intermediate. researchgate.net

Catalytic Roles in this compound Transformations

Catalysis plays a pivotal role in the synthesis and transformation of 1,3-oxathiolan-2-imines, enabling efficient and selective reactions.

Triflic acid (TfOH) has been effectively used as a catalyst for the [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates, leading to highly substituted 1,3-oxathiolan-2-imines with high Z-selectivity. researchgate.net This reaction proceeds under metal- and additive-free conditions and involves the chemoselective cleavage of the C-O bond of the oxirane. researchgate.net

Lewis acids, such as tin(IV) chloride, are employed to catalyze the stereoselective coupling of 1,3-oxathiolane sugar intermediates with nucleobases. nih.gov The Lewis acid is thought to form a chelated complex with the oxathiolane, directing the nucleophilic attack of the silylated nucleobase to favor the formation of the β-anomer. nih.gov

Biocatalysts, such as lipases, have been used in tandem with chemical catalysts for the asymmetric synthesis of 1,3-oxathiolane derivatives. mdpi.com For example, Candida antarctica lipase (B570770) B (CALB) can be used for the intramolecular lactonization step in a dynamic covalent kinetic resolution process. mdpi.com

Transition metal catalysts are also important. For instance, rhodium(II) acetate (B1210297) can catalyze the reaction of diazo compounds with imines. researchgate.net Palladium catalysts, while often used for coupling reactions, have also been implicated in the hydrolysis of imines under certain conditions. mdpi.com

The table below summarizes various catalytic systems used in reactions involving 1,3-oxathiolane-2-imines and related structures.

| Catalyst | Reaction Type | Substrates | Product(s) | Reference |

| Triflic acid (TfOH) | [3+2] Cycloaddition | Donor-acceptor oxiranes, Isothiocyanates | Highly substituted 1,3-oxathiolan-2-imines | researchgate.net |

| Tin(IV) chloride | N-Glycosylation | 1,3-Oxathiolane sugar intermediate, Silylated cytosine | β-anomer of the nucleoside | nih.gov |

| Candida antarctica lipase B (CALB) | Dynamic Covalent Kinetic Resolution | Hemithioacetal | 1,3-Oxathiolan-5-one derivative | mdpi.com |

| Rhodium(II) acetate | Reaction with diazo compounds | N-benzylideneaniline, Methyl diazoacetate | Aziridine | researchgate.net |

| Palladium complex | Imine Hydrolysis | (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | Hydrolyzed imine product | mdpi.com |

Stereochemical Aspects and Isomerism of 1,3 Oxathiolan 2 Imine

Cis/Trans Isomerism around the Imino Bond

The exocyclic imino group (C=N) in 1,3-oxathiolan-2-imine derivatives is a site of geometric isomerism, leading to the formation of cis and trans (or Z and E) isomers. semanticscholar.org This isomerism arises from the restricted rotation around the C=N double bond. savemyexams.com The cis isomer has the substituent on the nitrogen atom on the same side of the double bond as the sulfur atom of the ring, while the trans isomer has it on the opposite side. The existence of these isomers is often confirmed by NMR spectroscopy, where distinct signals for each isomer can be observed. semanticscholar.org

The ratio of cis to trans isomers in this compound derivatives is significantly influenced by the nature of the substituent attached to the imino nitrogen atom. semanticscholar.orgmdpi.com Studies on N-alkyl derivatives, such as N-(1-adamantyl)-1,3-oxathiolane-2-imines, have shown that these compounds exist as a mixture of cis/trans-isomers. semanticscholar.org The steric bulk and electronic properties of the substituent can affect the thermodynamic stability of the isomers. For instance, in some iminophosphonates, aryl substituents tend to favor the E-isomer, whereas fluoroalkyl groups preferentially lead to the Z-isomer. mdpi.com While specific data on isomer ratios for a wide range of this compound substituents is limited in the reviewed literature, the principle that the substituent dictates the isomeric preference is well-established. semanticscholar.org The preparation of N-alkyl-1,3-oxathiolane-2-imines containing bulky groups like adamantyl or bornyl moieties has confirmed the presence of these isomeric forms. semanticscholar.org

The interconversion between cis and trans isomers occurs through rotation around the C=N double bond, a process that has a quantifiable energy barrier. This rotational barrier can be determined experimentally using temperature-dependent 1H NMR spectroscopy. semanticscholar.org As the temperature increases, the rate of interconversion increases until the separate signals for the isomers coalesce into a single, averaged signal.

For N-(1-adamantyl)-1,3-oxathiolane-2-imine, the energy barrier for rotation around the imine double bond has been measured. semanticscholar.org This value is notably lower than that for some acyclic imines, which is attributed to the influence of the two heteroatoms (oxygen and sulfur) in the oxathiolane ring, whose lone pairs of electrons can conjugate with the imine bond. semanticscholar.org This conjugation imparts more single-bond character to the C=N bond, thereby lowering the energy required for rotation. For comparison, the rotational barriers in amides, which also feature a C-N bond with partial double-bond character, typically range from 15 to 23 kcal/mol. fcien.edu.uymsu.edu

| Compound | Method | Rotational Energy Barrier (kJ/mol) | Reference |

| N-(1-adamantyl)-1,3-oxathiolane-2-imine | Temperature-Dependent ¹H NMR | 85.4 - 91.9 | semanticscholar.org |

Enantioselective Synthesis and Chiral Induction

The 1,3-oxathiolane (B1218472) ring can possess chiral centers at positions 4 and 5, leading to the existence of enantiomers. The development of methods for the enantioselective synthesis of these compounds is crucial for accessing optically pure materials.

Several strategies have been developed to achieve stereoselectivity during the formation of the 1,3-oxathiolane-2-imine ring. One prominent method is the [3+2] cycloaddition of oxiranes with isothiocyanates. researchgate.netresearchgate.net

A notable example is the Triflic acid (TfOH)-catalyzed formal [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates. researchgate.netresearchgate.net This reaction proceeds via a chemoselective cleavage of the C-O bond of the oxirane and provides access to a variety of highly substituted 1,3-oxathiolane-2-imines with high Z-selectivity. researchgate.net

Another approach involves the synthesis of cis-1,2-fused this compound carbohydrate derivatives. nih.gov This procedure utilizes the reaction of 1,2-anhydrosugars with potassium thiocyanate (B1210189). The inherent stereochemistry of the carbohydrate starting material directs the stereochemical outcome of the cyclization, resulting in a product with a defined cis relationship. nih.gov

| Strategy | Reactants | Catalyst/Reagent | Key Feature | Reference |

| Formal [3+2] Cycloaddition | Donor-Acceptor Oxiranes, Isothiocyanates | TfOH | High Z-selectivity | researchgate.netresearchgate.net |

| Fused-Ring Synthesis | 1,2-Anhydrosugars, Potassium Thiocyanate | - | cis-stereochemistry controlled by sugar backbone | nih.gov |

The use of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the production of one enantiomer over the other. For the synthesis of chiral 1,3-oxathiolan-2-imines and related structures, both metal-based and organocatalytic systems have been explored.

A Nickel(II)/bisoxazoline complex has been successfully employed as a catalyst in the asymmetric dearomative [3+2] cycloaddition of substituted purines with donor-acceptor oxiranes to yield chiral products. researchgate.net Although the product is a purino[3,2-c]oxazole, the principle demonstrates the utility of chiral transition metal complexes in related cycloadditions.

In the synthesis of related 1,3-oxathiolane nucleoside analogues, Lewis acids such as stannic chloride have been used to control stereoselectivity during the coupling of the oxathiolane ring with nucleobases. nih.gov Chiral phosphoric acids and cinchona alkaloids are other classes of powerful organocatalysts that have proven effective in a wide range of enantioselective additions to imines and could be applicable to the synthesis of chiral 1,3-oxathiolan-2-imines. nih.govbeilstein-journals.orgnih.gov

| Catalyst System | Reaction Type | Application/Relevance | Reference |

| Ni(II)/bisoxazoline | Asymmetric [3+2] Cycloaddition | Synthesis of chiral heterocyclic compounds from oxiranes | researchgate.net |

| Stannic Chloride (Lewis Acid) | Stereoselective Coupling | Control of anomeric stereochemistry in 1,3-oxathiolane nucleoside synthesis | nih.gov |

| Chiral Phosphoric Acids | Asymmetric Ring-Closure | Catalysis of enantioselective reactions involving imines | nih.gov |

| Cinchona Alkaloids | Asymmetric Mannich Reaction | Catalysis of enantioselective additions to isatin (B1672199) imines | beilstein-journals.org |

When an enantioselective synthesis is not available or does not provide sufficient enantiomeric purity, resolution methods are employed to separate a racemic mixture into its constituent enantiomers.

Classical resolution involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org For instance, a racemic this compound bearing a basic site could be resolved using a chiral acid like (+)-tartaric acid. libretexts.orgrsc.org The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. rsc.org After separation, the pure enantiomer of the target compound can be recovered by removing the resolving agent. libretexts.org

Enzymatic resolution is another powerful technique. nih.gov Lipases are commonly used enzymes that can selectively acylate or deacylate one enantiomer in a racemic mixture, a process known as kinetic resolution. For example, an intermediate in the synthesis of an oxathiolane derivative was resolved using Mucor miehei lipase (B570770), which selectively acted on one enantiomer of a propionate (B1217596) derivative, leaving the other enantiomer enriched. nih.gov

| Resolution Method | Principle | Example | Reference |

| Classical Resolution | Formation of separable diastereomeric salts | Reacting a racemic base with a chiral acid (e.g., (+)-tartaric acid) followed by crystallization | libretexts.orgrsc.org |

| Enzymatic Kinetic Resolution | Enantioselective transformation catalyzed by an enzyme | Use of a lipase (e.g., Mucor miehei lipase) to selectively transform one enantiomer of an oxathiolane intermediate | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of 1,3-Oxathiolan-2-imine, offering unparalleled insight into the connectivity and spatial relationships of its atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the chemical environments of the hydrogen and carbon atoms within the this compound molecule. researchgate.net The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methylene (B1212753) protons (-CH₂-) at positions 4 and 5 of the oxathiolane ring, as well as a signal for the imine proton (-NH). The protons on the carbon adjacent to the oxygen atom (C5) typically resonate at a lower field (higher ppm) compared to the protons on the carbon adjacent to the sulfur atom (C4) due to the higher electronegativity of oxygen.

In the ¹³C NMR spectrum, three distinct signals are anticipated for the three carbon atoms of the heterocyclic ring. The imine carbon (C2) is expected to have the highest chemical shift, appearing significantly downfield. The C5 carbon, bonded to oxygen, will resonate at a lower field than the C4 carbon, which is bonded to the less electronegative sulfur atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (=NH) | - | 160-170 |

| C4 (-CH₂-S-) | 3.0 - 3.5 | 30 - 40 |

| C5 (-CH₂-O-) | 4.0 - 4.5 | 65 - 75 |

| NH | 7.0 - 8.0 | - |

Note: These are predicted ranges based on typical values for similar functional groups and heterocyclic systems. Actual experimental values may vary.

The five-membered 1,3-oxathiolane (B1218472) ring is not planar and can exist in various conformations, which can be studied using dynamic NMR techniques. These methods allow for the investigation of conformational exchange processes, such as ring-puckering, that are occurring on the NMR timescale. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these conformational changes and to identify the preferred conformation of the molecule in solution. Furthermore, dynamic NMR can be employed to study the potential for isomerism, such as the E/Z isomerism around the C=N double bond of the imine group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to exhibit several key absorption bands. A prominent band in the region of 1650-1690 cm⁻¹ is characteristic of the C=N stretching vibration of the imine group. The C-O single bond stretching vibration is typically observed in the range of 1050-1150 cm⁻¹, while the C-S stretching vibration appears at lower frequencies, generally between 600 and 800 cm⁻¹. Additionally, a broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration of the imine group.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Imine (C=N) | Stretching | 1650 - 1690 |

| Imine (N-H) | Stretching | 3200 - 3400 |

| Ether (C-O) | Stretching | 1050 - 1150 |

| Thioether (C-S) | Stretching | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure. researchgate.net In the mass spectrometer, the molecule is ionized, typically forming a molecular ion (M⁺), and its mass-to-charge ratio (m/z) is measured. The molecular weight of this compound is 103.14 g/mol .

The fragmentation of the molecular ion provides a unique fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the cleavage of the heterocyclic ring. The loss of small, stable neutral molecules such as ethylene (B1197577) (C₂H₄), carbon monoxide (CO), or hydrogen isothiocyanate (HNCS) could lead to the formation of characteristic fragment ions.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

| [M - C₂H₄]⁺ | Ethylene | 75 |

| [M - CO]⁺ | Carbon Monoxide | 75 |

| [M - HNCS]⁺ | Hydrogen Isothiocyanate | 44 |

Computational Chemistry Approaches to 1,3 Oxathiolan 2 Imine

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. scispace.com It is widely used to predict the molecular and electronic properties of organic molecules, including heterocyclic systems such as 1,3-oxathiolan-2-imine. mdpi.com DFT methods calculate the total energy of a system based on its electron density, enabling the determination of a wide range of chemical properties.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is typically geometry optimization, a process that locates the minimum energy arrangement of atoms in space. arxiv.org For this compound, this process is crucial for understanding its three-dimensional structure and conformational preferences.

The 1,3-oxathiolane (B1218472) ring is a five-membered heterocycle and is not planar. It adopts puckered conformations to relieve ring strain. The two most common low-energy conformations are the envelope , where one atom is out of the plane of the other four, and the twist , where two atoms on opposite sides of a ring diagonal are displaced in opposite directions. DFT calculations can determine the relative energies of these conformers to identify the most stable form. For similar five-membered rings, these conformers are often separated by very small energy barriers.

Furthermore, the exocyclic imine group introduces the possibility of E/Z isomerism. The parent this compound can also exist in two primary conformations depending on the orientation of the imine hydrogen. Computational studies on analogous structures like 2-imino-thiazolidinone have shown that the conformer with the imine hydrogen oriented towards the sulfur atom is more stable. nih.gov A systematic conformational search followed by DFT optimization (e.g., using the B3LYP or M06-2X functional with a basis set like 6-311+G(d,p)) is necessary to identify the global minimum energy structure. researchgate.net

Below is a table representing typical geometric parameters that would be determined through DFT geometry optimization for the most stable conformer of this compound.

| Parameter | Atom Pair/Group | Typical Calculated Value |

| Bond Length | C=N | ~1.28 Å |

| C-O | ~1.35 Å | |

| C-S | ~1.80 Å | |

| Bond Angle | O-C-S | ~110° |

| C-N-H | ~120° | |

| Dihedral Angle | O-C-S-C | Varies with ring pucker |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. joaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. schrodinger.com

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and signifies its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and optical properties. schrodinger.comresearchgate.net A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. researchgate.net

For this compound, DFT calculations would predict the spatial distribution and energies of these orbitals.

HOMO: Expected to be localized primarily on the electron-rich heteroatoms, specifically the lone pairs of the sulfur and imine nitrogen atoms.

LUMO: Expected to be the π-antibonding orbital (π*) of the C=N double bond, making the imine carbon a primary site for nucleophilic attack.

These calculations allow for the prediction of global reactivity descriptors, which quantify different aspects of a molecule's reactivity.

Table of Calculated Reactivity Descriptors (Illustrative)

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic character of a molecule. |

Prediction of Spectroscopic Parameters

DFT calculations are a reliable tool for predicting various spectroscopic data, which can aid in the characterization and identification of synthesized compounds. chemrxiv.org By computing second derivatives of the energy, one can predict vibrational frequencies, while magnetic properties can be used to predict NMR spectra.

Infrared (IR) Spectroscopy: After a geometry optimization, a frequency calculation can be performed. The resulting vibrational modes and their intensities correspond to peaks in the IR spectrum. For this compound, this would allow for the assignment of key stretching frequencies, such as the C=N imine stretch (typically ~1650 cm⁻¹), C-O, and C-S stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, DFT can accurately predict ¹H and ¹³C NMR chemical shifts. scispace.com These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data to confirm the structure. For example, calculations could distinguish between the chemical shifts of the protons on the C4 and C5 positions of the oxathiolane ring and confirm the E/Z configuration of the imine. mdpi.com

Mechanistic Probing using Computational Methods

Beyond static properties, computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify intermediates, transition states, and determine the energetic feasibility of a proposed reaction pathway.

Transition State Characterization and Reaction Pathway Elucidation

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. arxiv.org Locating and characterizing TS structures is fundamental to understanding reaction mechanisms. Computationally, a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects reactants and products. nih.gov

A key reaction involving 1,3-oxathiolan-2-imines is their synthesis via the [3+2] cycloaddition of an oxirane (epoxide) and an isothiocyanate. researchgate.netresearchgate.net DFT studies can elucidate this mechanism in detail:

Reactant Complex: An initial complex between the oxirane and isothiocyanate, possibly mediated by a catalyst like triflic acid (TfOH), is located.

Ring Opening: The mechanism of oxirane ring-opening (e.g., acid-catalyzed C-O bond cleavage) is modeled to form a reactive intermediate. researchgate.net

Nucleophilic Attack: The subsequent attack of the sulfur or nitrogen atom of the isothiocyanate on the opened oxirane is traced.

Transition State for Cyclization: The key transition state for the ring-closing step to form the five-membered 1,3-oxathiolane ring is located.

Product Formation: The final product complex is optimized.

By connecting these stationary points (reactants, intermediates, transition states, and products), a complete reaction profile can be constructed, providing a step-by-step view of the chemical transformation. researchgate.netnih.gov

Energy Barrier Calculations for Isomerization and Transformations

The energy difference between a reactant and its corresponding transition state is the activation energy or energy barrier (Ea or ΔG‡). This value determines the rate of a chemical reaction. DFT calculations provide reliable estimates of these barriers, allowing for predictions of reaction feasibility and selectivity.

For this compound, several transformations can be studied:

E/Z Isomerization: The rotation around the exocyclic C=N double bond is a common isomerization process. While experimentally measured for some N-substituted derivatives, researchgate.net DFT can calculate the energy barrier for this rotation by locating the transition state where the substituent is perpendicular to the ring plane.

Amine-Imine Tautomerism: The compound can potentially exist in equilibrium with its 2-amino-1,3-oxathiole tautomer. DFT calculations can determine the relative free energies of the two tautomers and the energy barrier for the proton transfer, revealing which form is predominant. researchgate.net

Hydrolysis: The imine functionality can be hydrolyzed to yield 1,3-oxathiolan-2-one (B104098). researchgate.net Computational modeling of this process, often involving explicit water molecules or a continuum solvent model, can determine the activation energies for the stepwise addition of water and elimination of ammonia (B1221849) (or an amine), providing insight into the compound's stability in aqueous environments. mdpi.com

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 1,3-Oxathiolan-2-one |

| 1,3-Oxathiane |

| 2-Amino-1,3-oxathiole |

| 2-Amino-2-oxazoline |

| 2-Amino-2-thiazoline |

| 2-Imino-thiazolidinone |

| Isothiocyanate |

| N-(1-adamantyl)-1,3-oxathiolane-2-imine |

| Oxirane |

| Tetramethylsilane (TMS) |

Tautomerism Studies and Energetic Preferences

Computational chemistry provides a powerful lens for investigating the tautomeric equilibria of heterocyclic compounds, offering insights into the relative stabilities of different isomeric forms. In the case of this compound, two primary tautomers are of interest: the imino form and the amino form. While direct computational studies specifically targeting this compound are not extensively documented in the reviewed literature, a wealth of theoretical research on analogous five-membered heterocyclic systems containing sulfur, nitrogen, and oxygen atoms allows for a well-grounded discussion of its likely tautomeric behavior and energetic preferences.

The central question in the tautomerism of this compound revolves around the position of the proton, which can be located on the exocyclic nitrogen atom (imino form) or on the endocyclic nitrogen atom (amino form). The equilibrium between these two forms is dictated by their relative thermodynamic stabilities.

Computational studies on similar heterocyclic systems, such as those containing a thiazole (B1198619) or oxazole (B20620) core, have consistently shown that the nature of the heteroatoms in the ring and the type of exocyclic group play a crucial role in determining the favored tautomer.

General Findings from Computational Studies on Related Heterocycles

Theoretical investigations, primarily employing Density Functional Theory (DFT) and ab initio methods, have established several general trends that can be extrapolated to this compound.

Amino vs. Imino Tautomerism: In many five-membered heterocyclic systems, there is a delicate balance between the amino and imino forms. Studies on related compounds often indicate that the amino tautomer is energetically more favorable. For instance, in a computational study of moxonidine, which contains a 2-imino-imidazolidine moiety, the imino tautomer was found to be more stable in the crystal; however, DFT calculations in the gas phase suggested the amino tautomer to be highly unstable by 5.74 kcal mol⁻¹ over the imino tautomer, indicating a rare occurrence. rsc.org This preference can be attributed to factors such as aromaticity, electron delocalization, and intramolecular hydrogen bonding.

Thione vs. Thiol Tautomerism: In analogous compounds where the exocyclic imino group is replaced by a thione group (C=S), extensive computational and experimental work has been performed. These studies generally reveal that the thione tautomer is significantly more stable than the corresponding thiol tautomer in five-membered heterocyclic rings. cdnsciencepub.comresearchgate.netjocpr.comias.ac.in This preference is often substantial, with the thione form being favored by several kcal/mol.

The following table summarizes the general energetic preferences observed in computational studies of tautomerism in related five-membered heterocyclic compounds. It is important to note that these are general trends and the specific energy differences for this compound would require dedicated computational analysis.

| Tautomeric Pair | Generally Favored Tautomer | Typical Energy Preference (kcal/mol) | Key Influencing Factors | Relevant System Examples |

| Amino vs. Imino | Amino | 1-10 | Aromaticity of the ring, solvent effects, substituent effects | Imidazolidines, Triazoles |

| Thione vs. Thiol | Thione | 5-15 | C=S bond strength, ring stability, solvent polarity | Thiazolidines, Triazole-thiones |

Interactive Data Table: Energetic Preferences in Tautomerism of Related Heterocycles

Click to view interactive data

Based on these analogous systems, it is reasonable to hypothesize that the amino tautomer of this compound is likely to be the more stable form. The potential for greater electron delocalization within the heterocyclic ring of the amino tautomer, contributing to a pseudo-aromatic character, would be a significant stabilizing factor.

To definitively determine the energetic preferences and the gas-phase and solution-phase equilibrium constants for the tautomerism of this compound, a dedicated computational study would be necessary. Such a study would typically involve:

Geometry Optimization: Using a suitable level of theory (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)) to find the minimum energy structures of both the imino and amino tautomers.

Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

Solvation Modeling: Employing a continuum solvation model (e.g., PCM or SMD) to calculate the relative energies of the tautomers in different solvents, as the polarity of the medium can significantly influence the tautomeric equilibrium.

Such computational investigations would provide precise quantitative data on the relative stabilities and would be invaluable for understanding the chemical reactivity and biological activity of this compound.

Applications in Advanced Organic Synthesis

1,3-Oxathiolan-2-imines as Building Blocks for Complex Molecules

The inherent ring strain and the presence of multiple heteroatoms make 1,3-oxathiolan-2-imines valuable intermediates for creating intricate molecules. The imine functionality, in particular, offers a site for selective transformation, while the ring itself can be manipulated or used as a stereodirecting core.

While direct conversion of 1,3-oxathiolan-2-imines to thiiranes (also known as episulfides) is not extensively documented, the chemistry of analogous ring systems provides a strong basis for this potential transformation. For instance, the related compound 1,3-oxathiolan-2-one (B104098) readily undergoes thermal decarboxylation to yield ethylene (B1197577) sulfide, a fundamental thiirane (B1199164). researchgate.net This reaction proceeds through the extrusion of carbon dioxide, driven by the formation of a stable small molecule and the relief of ring strain.

It is plausible that N-substituted 1,3-oxathiolan-2-imines could undergo a similar thermal or chemically-induced fragmentation. This would involve the extrusion of an isocyanate or related molecule to furnish the corresponding thiirane. Such reactions are valuable as they provide a route to the highly strained, three-membered thiirane ring, which is itself a useful synthon for introducing sulfur into organic molecules. nih.gov The synthesis of various sulfur heterocycles often relies on building blocks that can be controllably opened or rearranged, a role for which 1,3-oxathiolane (B1218472) derivatives are well-suited. researchgate.netorganic-chemistry.orgarkat-usa.org

One of the most significant applications of the 1,3-oxathiolane ring system is in the synthesis of nucleoside analogues, which are cornerstone drugs for antiviral therapy. nih.gov In these molecules, the 1,3-oxathiolane ring replaces the natural furanose sugar moiety. This structural modification is responsible for the potent biological activity of drugs like Lamivudine (3TC) and Emtricitabine (FTC), which are essential components in HIV treatment regimens. nih.govacs.org

The synthesis of these vital medicines often involves the stereoselective construction of a chiral 1,3-oxathiolane precursor, which is then coupled with a desired nucleobase in a key N-glycosylation step. nih.gov Various strategies have been developed to create the oxathiolane core with the correct stereochemistry, which is crucial for biological activity. These methods include enzymatic resolutions and asymmetric synthesis starting from chiral precursors. nih.gov The 1,3-oxathiolan-2-imine itself can be a precursor to these key intermediates or related structures used in the synthesis of novel nucleoside analogues.

The table below summarizes key synthetic approaches to 1,3-oxathiolane nucleoside analogues, highlighting the central role of the oxathiolane core.

Table 1: Selected Synthetic Strategies for 1,3-Oxathiolane Nucleoside Analogues

| Precursor(s) | Key Reaction Step | Target Analogue/Intermediate | Reference |

|---|---|---|---|

| 1,6-Thioanhydro-ᴅ-galactose | Oxidative cleavage and reduction | (+)-BCH-189 (Emtricitabine precursor) | nih.gov |

| (+)-Thiolactic acid and 2-benzoyloxyacetaldehyde | Boron trifluoride etherate coupling | Key oxathiolane derivative for 3TC (Lamivudine) | nih.gov |

| Racemic oxathiolane propionate (B1217596) | Enzymatic resolution with Mucor miehei lipase (B570770) | Enantioenriched precursor for nucleoside synthesis | nih.gov |

| 3-Benzyloxy-2-methylpyridin-4-one and an oxathiolane acetate (B1210297) | N-glycosylation using TMSOTf catalyst | Novel pyridinone-based nucleoside analogues | nih.gov |

| Racemic thialactone | Reduction and acetylation followed by N-glycosylation | Racemic cis- and trans-nucleosides | nih.gov |

The imine group of 1,3-oxathiolan-2-imines is a reactive functional group that can be readily transformed into other functionalities, thereby diversifying the range of accessible 1,3-oxathiolane derivatives. A notable and practical transformation is the acid-catalyzed hydrolysis of the imine to a ketone. researchgate.netmasterorganicchemistry.com

This reaction converts a this compound into the corresponding 1,3-oxathiolan-2-one. researchgate.net The process typically involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water. The resulting tetrahedral intermediate then eliminates an amine to yield the stable ketone product. masterorganicchemistry.com This conversion is significant because 1,3-oxathiolan-2-ones are themselves valuable intermediates, particularly in polymer chemistry and as precursors to thiiranes. researchgate.net This derivatization provides a synthetic link between the chemistry of cyclic imines and cyclic carbonates.

Table 2: Key Derivatization Reaction of this compound

| Starting Material | Reagent(s) | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Substituted this compound | H₃O⁺ (Aqueous Acid) | 1,3-Oxathiolan-2-one | Imine Hydrolysis | researchgate.net |

Polymer Chemistry Applications

While the direct application of this compound in polymer science is not as widely reported as its analogues, the chemistry of related five-membered cyclic thiocarbonates provides a strong indication of its potential in this field.

The incorporation of heterocyclic monomers is a powerful strategy for introducing specific functionalities into polymer backbones. Although there is limited direct evidence for the use of this compound for this purpose, its structure suggests potential. The imine nitrogen could serve as a site for post-polymerization modification, or the entire ring could be incorporated to impart specific properties such as altered polarity or degradability. The analogous 1,3-oxathiolan-2-thione has been used to create polymers with thiol groups, which are valuable for subsequent reactions and for promoting adhesion.

Ring-opening polymerization (ROP) is a major pathway for synthesizing polymers from cyclic monomers, driven by the relief of ring strain. youtube.com While the ROP of this compound itself is not a well-documented area, the ROP of the corresponding 1,3-oxathiolan-2-one has been known for decades. researchgate.net This reaction, often catalyzed by organometallic species, leads to the formation of polythiocarbonates.

The study of other cyclic imines, such as protected oxazolidine (B1195125) imines, has shown that they can undergo cationic ring-opening polymerization (CROP) to produce poly(urea) derivatives. rsc.org This precedent suggests that 1,3-oxathiolan-2-imines could potentially serve as monomers in CROP to generate novel polymers containing both thioether and urea-like linkages in the backbone. Such materials would be expected to have unique physical and chemical properties. However, this remains a relatively unexplored field compared to the well-established polymerization of cyclic carbonates and esters. researchgate.net

Applications in Materials Science

The application of the specific compound this compound in materials science is an emerging area of research, with its potential still being explored. While extensive data on its direct use in the following subsections is not widely available in public literature, related structures and derivatives show promise, suggesting potential avenues for future investigation.

Organic Semiconductors and Photosensitive Materials

There is currently limited specific information in the available literature detailing the application of this compound as a primary component in organic semiconductors or photosensitive materials. The development of novel organic materials for electronic applications often involves the incorporation of heterocyclic systems that can facilitate charge transport or exhibit specific photophysical properties. While the 1,3-oxathiolane ring is a component of some functional molecules, the direct role and impact of the 2-imine variant in this context are not yet well-documented.

Light-Emitting Devices

Similarly, the direct application of this compound in the fabrication of light-emitting devices (LEDs), including organic light-emitting diodes (OLEDs), is not extensively reported. The performance of such devices relies on materials with high quantum efficiency, thermal stability, and specific emission wavelengths. While various heterocyclic compounds are used as hosts, emitters, or in charge-transport layers of OLEDs, the suitability and performance of this compound for these purposes have not been a significant focus of published research to date.

Components in Adhesives, Coatings, and Sealants

The potential use of this compound in the formulation of adhesives, coatings, and sealants may be linked to its ability to participate in polymerization reactions. Some research has alluded to the synthesis and derivatization of this compound from carbohydrate precursors with an eye toward polymer science. researchgate.netguidechem.com The imine functionality and the oxathiolane ring could potentially be incorporated into polymer backbones or act as reactive diluents or cross-linking agents. However, detailed studies or commercial applications demonstrating its use as a key component in adhesives, coatings, or sealants are not prominently featured in the scientific and technical literature. Propylene sulfide, a related sulfur-containing heterocycle, is noted for its role in polymer synthesis, which may suggest a potential, though currently unexplored, parallel for oxathiolane derivatives.

Role in Catalytic Processes

The role of this compound in catalytic processes is primarily centered on its synthesis, where various catalysts are employed to facilitate its formation efficiently and selectively. The compound itself is not widely reported as a catalyst or a ligand for catalytic transformations.

The synthesis of 1,3-oxathiolan-2-imines often relies on catalyzed cycloaddition reactions. A notable example is the triflic acid (TfOH)-catalyzed formal [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates. This reaction proceeds under metal-free conditions and demonstrates high Z-selectivity, providing access to a wide array of highly substituted 1,3-oxathiolan-2-imines. The catalyst, TfOH, plays a crucial role in activating the oxirane for the subsequent chemoselective C-O bond cleavage and ring formation.

Another catalytic approach involves the use of alkali metal alkoxides for the addition of carbon disulfide to epoxides, which can lead to the formation of related 1,3-oxathiolane structures. While not directly forming the imine, these catalytic systems are fundamental to the synthesis of the core oxathiolane ring, which is a precursor to the imine.

Table 2: Catalytic Systems in the Synthesis of this compound and Precursors

| Catalytic System | Reaction Type | Substrates | Product/Intermediate | Reference |

| Triflic Acid (TfOH) | [3+2] Cycloaddition | Donor-Acceptor Oxiranes, Isothiocyanates | Highly substituted 1,3-oxathiolan-2-imines | |

| Visible Light / O₂ | Oxidative Thiocyanation | Terminal Alkynes, NH₄SCN | α-Thiocyanoketones | acs.org |

| Alkali Metal Alkoxides | Addition | Epoxides, Carbon Disulfide | 1,3-Oxathiolane derivatives |

Considerations in Structural Analog Design and Bioisosteric Principles Strictly Non Pharmacological

Bioisosteric Replacement Strategies in Scaffold Design

Bioisosteric replacement is a strategy used in chemical design to swap one atom or group of atoms for another with similar size, shape, and electronic configuration. spirochem.com This approach aims to create new molecules with modified properties while retaining the core structural features of the parent compound. spirochem.com The success of such a replacement is highly dependent on the specific molecular context.

The 1,3-oxathiolane (B1218472) ring has emerged as a valuable scaffold in the design of structural analogs, particularly in emulating the sugar rings of nucleosides. nih.gov This five-membered heterocycle, containing both an oxygen and a sulfur atom, can be synthesized to mimic the stereochemistry of natural carbohydrate precursors. nih.gov The replacement of a methylene (B1212753) group in a ribose ring with a sulfur atom at the 3'-position has proven to be a structurally potent modification. nih.gov The construction of the 1,3-oxathiolane ring can be achieved from various starting materials, allowing for versatile synthetic approaches. nih.govnih.gov

A key aspect of utilizing the 1,3-oxathiolane ring is the ability to control its stereochemistry, which is crucial for emulating specific isomers of the target molecule. nih.gov The enantiomerically pure 1,3-oxathiolane core serves as an important building block for creating nucleoside analogs with defined stereochemistry. nih.gov

The 1,3-oxathiolane ring is one of many heterocyclic systems used as bioisosteres. The choice of a particular heterocycle depends on the desired physicochemical properties of the final compound. openaccessjournals.com Properties such as acidity, lipophilicity, permeability, and hydrogen bonding capacity are significantly influenced by the nature of the heterocyclic ring. openaccessjournals.com

For instance, while aromatic heterocycles like tetrazoles are known for their planarity, the 1,3-oxathiolane ring possesses a non-planar, puckered conformation. openaccessjournals.com This conformational difference can be a critical design element when trying to mimic the three-dimensional structure of a particular molecular scaffold. The table below provides a qualitative comparison of key structural and physicochemical properties of the 1,3-oxathiolane ring with other common five-membered heterocyclic bioisosteres.

| Heterocycle | Ring Geometry | Hydrogen Bond Donor/Acceptor | Key Physicochemical Characteristics |

| 1,3-Oxathiolane | Non-planar, Puckered | Acceptor (O, S) | Can introduce conformational constraints. |

| Thiophene | Planar, Aromatic | Acceptor (S) | Electron-rich, participates in π-stacking. |

| Furan | Planar, Aromatic | Acceptor (O) | More polar than thiophene. |

| Pyrrole | Planar, Aromatic | Donor (N-H), Acceptor (π-system) | Can act as both H-bond donor and acceptor. |

| Thiazole (B1198619) | Planar, Aromatic | Acceptor (N, S) | Possesses both electron-donating and withdrawing properties. |

| Oxazole (B20620) | Planar, Aromatic | Acceptor (N, O) | More electronegative than thiazole. |

| Imidazole | Planar, Aromatic | Donor/Acceptor (N-H, N) | Amphoteric nature, can be basic or acidic. |

| Tetrazole | Planar, Aromatic | Donor (N-H), Acceptor (N atoms) | Highly acidic, often used as a carboxylic acid bioisostere. openaccessjournals.com |

This table presents a generalized comparison. Specific properties can be significantly influenced by substituents on the ring.

Design Principles for Modulating Molecular Properties through Structural Modification

The modification of a molecular scaffold is a deliberate process aimed at altering its properties in a predictable manner. acs.orgfrontiersin.org Key principles in this design process include the consideration of stereoelectronics, lipophilicity, and intermolecular interactions. The introduction of heteroatoms, such as the sulfur and oxygen in the 1,3-oxathiolane ring, can have profound effects on molecular conformation and electronic distribution. researchgate.net

Computational Tools in Bioisosteric Design

Modern chemical design heavily relies on computational tools to predict the effects of structural modifications. nih.gov These tools are invaluable for screening virtual libraries of compounds and prioritizing synthetic targets. researchgate.netnih.gov

Several computational methods are employed in bioisosteric design:

Molecular Similarity and Data Mining: These methods analyze large databases of chemical structures and their properties to identify potential bioisosteric replacements. nih.gov

Scaffold Hopping: This technique involves the computational replacement of a core molecular framework with another that preserves the desired spatial arrangement of functional groups. nih.govuu.nl

Molecular Docking and Molecular Dynamics (MD) Simulations: These methods can predict how a molecule will bind to a specific target and assess the stability of the resulting complex. researchgate.net

Quantum Mechanics (QM) Calculations: QM methods can provide detailed information about the electronic properties of a molecule, such as charge distribution and dipole moments, which are crucial for understanding intermolecular interactions. researchgate.net

Generative AI Models: Advanced artificial intelligence, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are being trained on vast chemical databases to design novel molecular structures with desired properties from first principles. oncodaily.com

These computational approaches accelerate the design-test-analyze cycle, allowing for a more rational and efficient exploration of chemical space. oncodaily.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1,3-Oxathiolan-2-imine derivatives, and how can their purity be validated?

- Methodological Answer : A general synthesis involves coupling carbohydrates with a this compound moiety via a one-pot reaction using thiourea derivatives and catalytic acid. Purity is validated through HPLC (≥95% purity) and melting point analysis. For new compounds, ensure full spectral characterization (¹H/¹³C NMR, HRMS) and elemental analysis. Known compounds require literature cross-referencing for identity confirmation .

Q. How should researchers characterize newly synthesized this compound compounds to confirm structural integrity?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ 5.2–6.1 ppm for anomeric protons), ¹³C NMR (δ 90–110 ppm for thiocarbamate carbons), and IR (C=N stretch ~1600 cm⁻¹).

- Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient).

- Advanced Techniques : Single-crystal X-ray diffraction for unambiguous structural assignment .

Q. What minimum experimental details must be reported to ensure reproducibility of this compound synthesis?

- Methodological Answer : Document solvent ratios, reaction temperatures (±2°C), catalyst loading (mol%), and purification methods (e.g., column chromatography gradients). For reproducibility, include batch-specific data (e.g., solvent lot numbers, silica gel pore size) and raw spectral data in supplementary materials .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in glycosidase inhibition data across different this compound analogs?

- Methodological Answer :

- Control Experiments : Compare inhibition under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., deoxynojirimycin).

- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., N-alkyl vs. N-aryl) with binding affinity in enzyme pockets.

- Statistical Validation : Apply ANOVA to assess significance of IC₅₀ differences between analogs .

Q. How can computational modeling be integrated with experimental data to predict the glycosidase inhibitory activity of novel this compound derivatives?

- Methodological Answer :

- QSAR Models : Train models using descriptors like logP, molar refractivity, and H-bond acceptor count. Validate with a test set (R² > 0.85).

- MD Simulations : Analyze enzyme-ligand stability over 100-ns trajectories (GROMACS/AMBER). Corrogateate RMSD fluctuations (<2 Å) with experimental IC₅₀ values .

Q. What protocols mitigate variability in biological assays when testing this compound derivatives against β-glycosidases?

- Methodological Answer :

- Enzyme Source Standardization : Use recombinant enzymes (e.g., human lysosomal β-glucosidase) to avoid batch variability.

- Assay Conditions : Pre-incubate enzymes with inhibitors for 30 min, measure residual activity spectrophotometrically (λ = 405 nm for pNP substrates). Include triplicate technical replicates and report SEM .

Data Presentation and Contradiction Analysis

Q. How should researchers present conflicting data on the hydrolytic stability of this compound in acidic versus basic conditions?

- Methodological Answer :

- Stability Studies : Conduct pH-dependent degradation assays (e.g., 0.1 M HCl vs. 0.1 M NaOH, 24 h). Quantify degradation via LC-MS.

- Contradiction Resolution : Cross-validate with DFT calculations (e.g., Gaussian 09) to identify transition states favoring hydrolysis. Tabulate half-life (t₁/₂) data with 95% confidence intervals .

Tables for Key Characterization Parameters

| Technique | Key Parameters | Typical Values for this compound | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Anomeric proton multiplicity | δ 5.8 ppm (d, J = 3.6 Hz) | |

| HPLC (C18) | Retention time, mobile phase | 12.3 min, 70:30 acetonitrile/water | |

| X-ray Diffraction | Crystal system, space group | Monoclinic, P2₁/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.